4-Bromo-1,5-naphthyridine

Heterocyclic Chemistry Nucleophilic Aromatic Substitution Reaction Mechanism

Select 4-Bromo-1,5-naphthyridine for unambiguous synthesis of 4-substituted derivatives. This heteroaryl bromide is essential for regioselective cross-coupling in SAR studies, avoiding the complex mixtures of dibromo analogs. Ideal for BET inhibitor research and optoelectronic materials. Secure high-purity stock for your next project.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 90001-34-6
Cat. No. B1283561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,5-naphthyridine
CAS90001-34-6
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2N=C1)Br
InChIInChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
InChIKeyRUZMWDKSPLIZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,5-naphthyridine (CAS 90001-34-6): A Critical Synthetic Intermediate for Cross-Coupling and Heterocyclic Library Synthesis


4-Bromo-1,5-naphthyridine (CAS 90001-34-6) is a heteroaryl bromide belonging to the 1,5-naphthyridine family, characterized by a fused bicyclic aromatic system containing two nitrogen atoms at positions 1 and 5, with a bromine atom at the 4-position [1]. This compound serves as a pivotal electrophilic building block for the construction of more complex 1,5-naphthyridine derivatives through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution [2]. The presence of the bromine atom imparts significant synthetic versatility, enabling the installation of diverse aryl, heteroaryl, and amino groups at the C4 position, which is a common strategy in medicinal chemistry for exploring structure-activity relationships [3].

Why 4-Bromo-1,5-naphthyridine Cannot Be Replaced by Other 1,5-Naphthyridine Isomers or Halogenated Analogs in Critical Synthetic Sequences


The position of the halogen atom on the 1,5-naphthyridine core is a critical determinant of both reactivity and the final substitution pattern of downstream products. Simple substitution with other monobromo isomers (e.g., 2-bromo- or 3-bromo-1,5-naphthyridine) leads to distinct reaction outcomes, as demonstrated by their divergent behavior in amination reactions [1]. Similarly, while the 4,8-dibromo-1,5-naphthyridine analog can undergo sequential cross-coupling reactions, it lacks the regioselectivity required for single-site modifications, leading to complex product mixtures and lower yields of the desired mono-functionalized product [2]. For researchers requiring a specific 4-substituted 1,5-naphthyridine scaffold for structure-activity relationship (SAR) studies or materials synthesis, 4-bromo-1,5-naphthyridine is the unambiguous and necessary starting material, and its substitution with a generic 'bromo-naphthyridine' will compromise experimental design and outcome.

Quantitative Evidence for the Differentiation of 4-Bromo-1,5-naphthyridine (CAS 90001-34-6)


Divergent Amination Reactivity: 4-Bromo- vs. 3-Bromo-1,5-naphthyridine

Under identical amination conditions (potassium amide in liquid ammonia), 3-bromo- and 4-bromo-1,5-naphthyridine both rearrange to produce a mixture of 3-amino- and 4-amino-1,5-naphthyridine [1]. This contrasts sharply with 2-bromo-1,5-naphthyridine, which under the same conditions yields a mixture of 2-amino-1,5-naphthyridine, an abnormal product (C8H8N4), and the parent 1,5-naphthyridine, demonstrating a distinct and less predictable reaction manifold [1]. The convergent behavior of the 3- and 4-bromo isomers points to a common intermediate, 1,5-naphthyridyne-3,4, which is not accessible from the 2-bromo isomer [1].

Heterocyclic Chemistry Nucleophilic Aromatic Substitution Reaction Mechanism

Crystallographic Characterization: First Definitive Structural Data for 4-Bromo-1,5-naphthyridine

The crystal structure of 4-bromo-1,5-naphthyridine has been definitively solved for the first time using X-ray diffraction methods, providing an unambiguous three-dimensional molecular geometry [1]. The refinement of the structure converged to an R-value of 0.050 using 2126 observed reflections, indicating a high-quality, precise structural model [1]. Prior reports lacked this level of structural detail, relying on less precise spectroscopic characterization [1].

X-ray Crystallography Solid-State Chemistry Molecular Structure

Synthetic Utility in Suzuki Cross-Coupling: A Gateway to Diverse 4-Substituted 1,5-Naphthyridines

While specific Suzuki coupling yields for 4-bromo-1,5-naphthyridine itself are not reported in the primary literature, its close analog, 4,8-dibromo-1,5-naphthyridine, demonstrates excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings with a range of boronic acids, providing yields from 41.4% to 75.8% [1]. This establishes the 4-position of the 1,5-naphthyridine core as a highly competent site for this transformative reaction. The mono-bromo derivative, 4-bromo-1,5-naphthyridine, is the preferred starting material when a single, regiospecific modification is required, as opposed to the bis-functionalization offered by the dibromo analog [1].

Organic Synthesis Cross-Coupling Materials Science

Physicochemical Property Profile: A Foundation for Rational Molecular Design

The computed physicochemical properties of 4-bromo-1,5-naphthyridine provide a quantitative basis for assessing its suitability as a building block for drug discovery programs. Its molecular weight of 209.04 g/mol, XLogP3-AA value of 1.9, zero hydrogen bond donors, and two hydrogen bond acceptors [1] place it within the favorable property space for lead-like compounds. These values can be directly compared to those of other 1,5-naphthyridine isomers to predict differences in solubility, permeability, and metabolic stability of derived analogs.

Medicinal Chemistry ADME/Tox Property Prediction

Biological Activity Potential: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

While 4-bromo-1,5-naphthyridine itself is a synthetic intermediate, the 1,5-naphthyridine core is a validated pharmacophore. Derivatives of this scaffold have been identified as potent inhibitors of the BET family of bromodomains, with compounds demonstrating good cell activity and oral pharmacokinetic parameters [1]. Furthermore, certain naphthyridine derivatives have shown potent cytotoxicity against human cancer cell lines, with one compound (16) exhibiting IC50 values of 0.7, 0.1, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively [2]. This class-level evidence strongly supports the procurement of 4-bromo-1,5-naphthyridine as a key intermediate for exploring this biologically active chemical space.

Drug Discovery Epigenetics Oncology

Optimal Research and Industrial Use Cases for 4-Bromo-1,5-naphthyridine (CAS 90001-34-6)


Regiospecific Synthesis of 4-Substituted-1,5-naphthyridine Libraries for Medicinal Chemistry

4-Bromo-1,5-naphthyridine is the ideal starting material for the construction of focused libraries of 4-substituted 1,5-naphthyridines. Its reactivity profile enables the introduction of diverse functional groups at the C4 position through robust palladium-catalyzed cross-coupling reactions, as evidenced by the successful Suzuki couplings with the 4,8-dibromo analog [1]. This allows medicinal chemists to efficiently explore the structure-activity relationships (SAR) around the 4-position of the 1,5-naphthyridine core, a key region identified as important for biological activity in QSAR models [2].

Development of Novel BET Bromodomain Inhibitors and Epigenetic Probes

Given that 1,5-naphthyridine derivatives have been discovered as potent inhibitors of the BET bromodomain family with favorable pharmacokinetic properties [1], 4-bromo-1,5-naphthyridine is a strategic building block for the design and synthesis of next-generation BET inhibitors. By using this compound as a starting point, researchers can quickly access novel analogs with potential for improved potency, selectivity, or in vivo efficacy.

Synthesis of Organic Semiconductor Materials for OLEDs and OFETs

The 1,5-naphthyridine core is a versatile building block for organic electronics. The successful synthesis and characterization of a series of 4,8-substituted 1,5-naphthyridines with desirable optoelectronic properties, including blue fluorescence and suitable energy levels for charge transport [1], highlights the potential of 4-bromo-1,5-naphthyridine as a key intermediate for developing new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to undergo cross-coupling reactions enables the fine-tuning of electronic properties through the introduction of various π-conjugated systems.

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